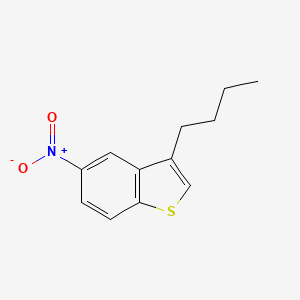

3-Butyl-5-nitro-benzothiophene

CAS No.:

Cat. No.: VC13891725

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2S |

|---|---|

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | 3-butyl-5-nitro-1-benzothiophene |

| Standard InChI | InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3 |

| Standard InChI Key | VXNGJSSINJEJJZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CSC2=C1C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

3-Butyl-5-nitro-benzothiophene (IUPAC name: 3-butyl-5-nitro-1-benzothiophene) consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. The numbering system assigns position 1 to the sulfur atom, with subsequent positions following the fused rings (Figure 1). Key substituents include:

-

Nitro group (-NO₂): Located at position 5, this strongly electron-withdrawing group directs electrophilic substitution reactions to specific sites on the aromatic ring .

-

Butyl chain (-C₄H₉): A saturated aliphatic group at position 3, contributing to increased hydrophobicity and steric bulk .

The molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.30 g/mol.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 3-butyl-5-nitro-benzothiophene can be approached via two primary routes:

-

Direct Functionalization of Benzothiophene:

-

Cyclization of Precursors:

Optimized Synthetic Protocol

A plausible pathway involves the following steps (Table 1):

Table 1: Proposed Synthesis of 3-Butyl-5-nitro-benzothiophene

Mechanistic Insights:

-

Step 1: Cyclocondensation of 2-bromo-5-nitrobenzonitrile with methyl thioglycolate under microwave irradiation facilitates thiophene ring formation. The butyl group is introduced via alkylation of a precursor or through a pre-functionalized starting material .

-

Step 2: Nitration occurs regioselectively at the 5-position due to the electron-donating effects of the thiophene sulfur, directing electrophiles to the para position .

Physicochemical Properties

Experimental and Predicted Data

Table 2: Physical Properties of 3-Butyl-5-nitro-benzothiophene

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing nitrogen oxides .

-

Photoreactivity: Nitro groups may undergo photochemical reduction, necessitating storage in amber glass .

-

Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to the 4- and 6-positions .

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-amino-3-butyl-benzothiophene—a potential intermediate for pharmaceuticals .

-

Sulfonation: Fuming sulfuric acid introduces sulfonic acid groups at the 4-position, enhancing water solubility .

Coordination Chemistry

The sulfur atom in the thiophene ring can act as a weak ligand, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Biological Activity and Applications

Recommended precautions include using nitrile gloves, fume hoods, and avoiding contact with reducing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume